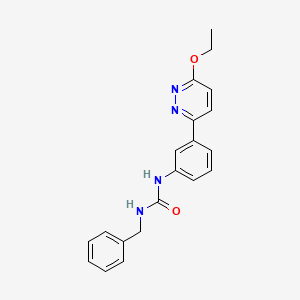

1-Benzyl-3-(3-(6-ethoxypyridazin-3-yl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

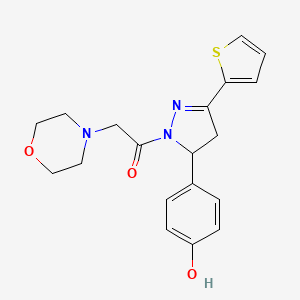

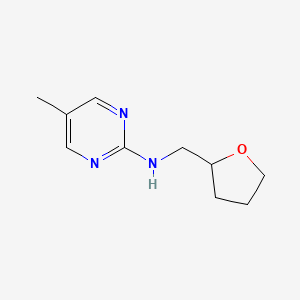

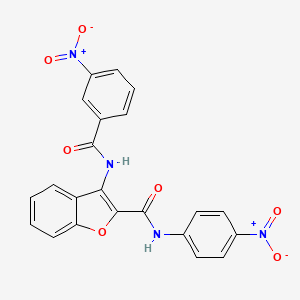

The compound “1-Benzyl-3-(3-(6-ethoxypyridazin-3-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a phenyl group, a pyridazine ring, and a urea group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely exhibit resonance stabilization at the benzylic position due to the presence of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability, and the ethoxy group could influence its solubility .Aplicaciones Científicas De Investigación

Catalytic C-H Ethoxycarbonylation : A study by Peng et al. (2011) describes a novel Pd(II)-catalyzed aromatic C-H ethoxycarbonylation with oxaziridine involving C-C bond cleavage. This process is effective for various aromatic 2-phenylpyridines, related compounds, and aryl ureas, suggesting potential applications in organic synthesis and catalysis (Peng et al., 2011).

Inhibition of Rho Associated Protein Kinases : Research by Pireddu et al. (2012) identifies potent ROCK inhibitors among a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. This study highlights differences in activity based on the stereochemistry of ureas bearing a benzylic stereogenic center. These findings are significant for the development of kinase inhibitors with therapeutic potential (Pireddu et al., 2012).

Synthesis and Biological Evaluation of Novel Urea Derivatives : A 2016 study by Perković et al. discusses the synthesis and biological evaluation of novel compounds with primaquine and substituted benzene moieties linked by urea functionalities. These compounds show promising antiproliferative effects against cancer cell lines, indicating potential applications in cancer therapeutics (Perković et al., 2016).

Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide : Purwanto et al. (2020) report on the synthesis and cytotoxic activity of N-(Phenylcarbamoyl)Benzamide on HeLa cell lines, indicating potential applications in the development of anticancer drugs (Purwanto et al., 2020).

Propiedades

IUPAC Name |

1-benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXBZYSSNZJAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)

![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)

![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)

![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)

![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)